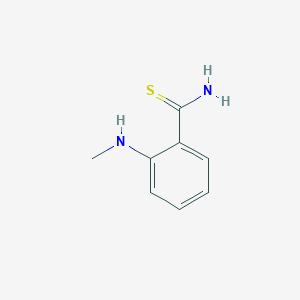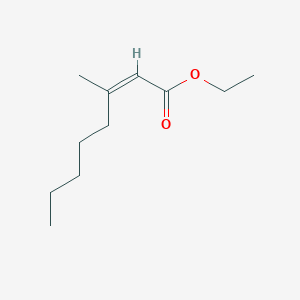
ethyl (Z)-3-methyloct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-methyloct-2-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a double bond in the Z configuration, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-methyloct-2-enoate can be synthesized through various methods. One common approach is the Wittig reaction, which involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with a phosphonium ylide to form an alkene . The reaction conditions typically include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Ammonia (NH3) or primary amines in ethanol.
Major Products Formed
Oxidation: 3-methyloct-2-enoic acid.
Reduction: 3-methyloct-2-enol.
Substitution: Corresponding amides or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-methyloct-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mecanismo De Acción
The mechanism by which ethyl (Z)-3-methyloct-2-enoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s ester group and double bond play crucial roles in its reactivity and interactions.
Comparación Con Compuestos Similares
Ethyl (Z)-3-methyloct-2-enoate can be compared to other esters with similar structures, such as ethyl (Z)-3-phenylprop-2-enoate and ethyl (Z)-3-methylbut-2-enoate. These compounds share the ester functional group and a double bond in the Z configuration, but differ in their alkyl or aryl substituents. The unique structure of this compound, with its longer carbon chain, imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Similar Compounds
- Ethyl (Z)-3-phenylprop-2-enoate
- Ethyl (Z)-3-methylbut-2-enoate
- Ethyl (Z)-2-butenoate
These compounds highlight the diversity within the ester family and the impact of structural variations on their properties and applications.
Propiedades
Número CAS |
91213-36-4 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
ethyl (Z)-3-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9- |
Clave InChI |
HOPWWZLAYCOLHH-KTKRTIGZSA-N |
SMILES isomérico |
CCCCC/C(=C\C(=O)OCC)/C |
SMILES canónico |
CCCCCC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


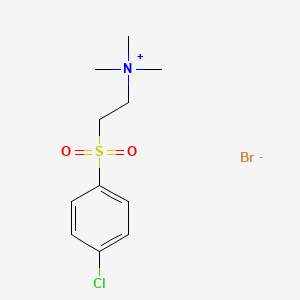
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)

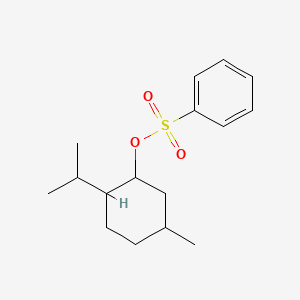


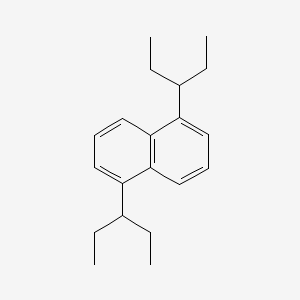

![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
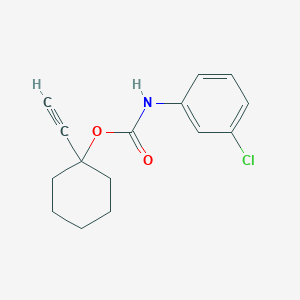
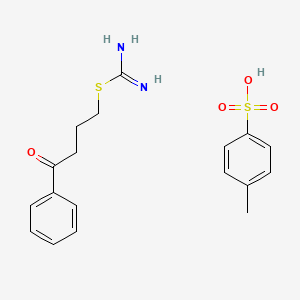
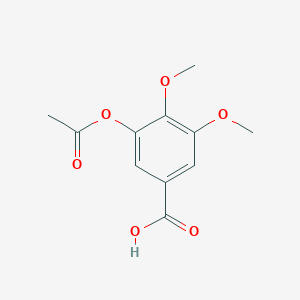
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
